molecular formula C10H16O2 B11946785 octahydro-1H-4,7-methanoindene-2,5-diol

octahydro-1H-4,7-methanoindene-2,5-diol

Cat. No.: B11946785
M. Wt: 168.23 g/mol
InChI Key: CHKGQWQNECUXJI-UHFFFAOYSA-N
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Description

Octahydro-1H-4,7-methanoindene-2,5-diol is a bicyclic alicyclic diol characterized by a fused tricyclic framework comprising two six-membered rings and a five-membered methano bridge. This compound and its derivatives are of interest in organic synthesis due to their rigid, three-dimensional structures, which influence reactivity and intermolecular interactions. Evidence from bromination studies highlights its regiospecific reactivity under thermal conditions, favoring allylic bromination on the five-membered ring . Derivatives such as octahydro-4,7-methano-inden-5-one are precursors in fragrance chemistry, where functionalization at the 5-position yields aldehydes and ketones used in perfumery . The compound’s structural stability and functional group versatility make it a valuable scaffold in materials science and synthetic chemistry.

Properties

IUPAC Name

tricyclo[5.2.1.02,6]decane-4,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-6-3-7-5-1-9(8(7)4-6)10(12)2-5/h5-12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKGQWQNECUXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C3C2CC(C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-4,7-methanoindene-2,5-diol typically involves the hydrogenation of indene derivatives. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octahydro-1H-4,7-methanoindene-2,5-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include chromium trioxide (CrO3) and potassium dichromate (K2Cr2O7).

    Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or ethers.

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Halides, ethers

Scientific Research Applications

Chemistry: Octahydro-1H-4,7-methanoindene-2,5-diol is used as an intermediate in the synthesis of various organic compounds. Its unique tricyclic structure makes it valuable in the development of new materials and polymers .

Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its hydroxyl groups allow for easy modification, making it a versatile tool in medicinal chemistry .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its structural similarity to certain natural products makes it a candidate for drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and resins .

Mechanism of Action

The mechanism of action of octahydro-1H-4,7-methanoindene-2,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tricyclic structure provides rigidity, allowing for precise interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Methanoindene Cores

Key analogs include:

  • Octahydro-4,7-methano-inden-5-one: A ketone derivative used in perfume compositions. Its synthesis involves aldol condensation and reduction steps, differing from the diol’s preparation .
  • 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one: A branched ketone derivative with enhanced volatility, optimized for fragrance applications .
  • Brominated octahydro-1H-4,7-methanoindene derivatives: These exhibit regiospecific allylic bromination patterns, contrasting with non-specific halogenation in less rigid frameworks (e.g., octahydro-1H-indene) .

Table 1: Structural and Functional Comparisons

Compound Functional Groups Key Reactivity Applications
Octahydro-1H-4,7-methanoindene-2,5-diol Diol (-OH) Allylic bromination, oxidation Synthetic intermediates
Octahydro-4,7-methano-inden-5-one Ketone (C=O) Aldol condensation, Grignard reactions Perfume formulations
1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one Ketone (C=O), branched Hydrogenation, esterification Fragrance enhancers
Brominated methanoindene Bromine substituents Regiospecific allylic addition Flame retardants, polymers
Diol-Containing Alicyclic vs. Aromatic Compounds

This compound differs from aromatic diols like 2-methoxy-9,10-dihydrophenanthrene-4,5-diol (compound 66 in ) in electronic and conformational properties. The aromatic diol’s planar structure facilitates π-π stacking and hydrogen bonding in pharmaceuticals, whereas the alicyclic diol’s rigidity favors stereoselective catalysis and materials with high thermal stability .

Table 2: Alicyclic vs. Aromatic Diols

Property This compound 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol
Structure Bicyclic alicyclic Planar aromatic
Reactivity Allylic functionalization Electrophilic aromatic substitution
Intermolecular Forces van der Waals, hydrogen bonding π-π stacking, hydrogen bonding
Applications Polymers, catalysts Anticancer agents, antioxidants
Reactivity in Halogenation and Functionalization

Thermal bromination of octahydro-1H-4,7-methanoindene yields regiospecific allylic bromides due to pyramidalization of the double bond intermediate, a phenomenon absent in less constrained systems like octahydro-1H-indene, which forms mixtures of tribromo and pentabromo products .

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